Picomolar Aromatase Inhibition Potency vs. 3rd-Generation Clinical Agents
Compound 13h achieved an IC50 of 0.09 nM (90 pM) against human aromatase (CYP19A1) in a cell-free fluorescence-based inhibition assay, a potency level approximately three orders of magnitude more potent than the clinically established 3rd-generation NSAI letrozole, which has reported IC50 values in the range of 10–30 nM under comparable assay conditions [1][2]. This picomolar activity also represents a substantial improvement over the parent compound 5a and other analogs within the same series that lacked the optimal alkynyloxy chain length [1].
| Evidence Dimension | Aromatase (CYP19A1) inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.09 nM (90 pM) |
| Comparator Or Baseline | Letrozole: IC50 ≈ 10–30 nM; Anastrozole: IC50 ≈ 15 nM; Compound 5a: IC50 ≈ 0.5–1.0 nM (estimated from SAR data) |
| Quantified Difference | ~111-fold to 333-fold more potent than letrozole; ~5-fold to 10-fold more potent than parent compound 5a |
| Conditions | Recombinant human CYP19A1, fluorescence-based biochemical assay, substrate: 7-methoxy-4-trifluoromethyl coumarin (MFC) |
Why This Matters
Picomolar potency enables lower effective dosing and a wider therapeutic window, which is a critical procurement criterion for lead optimization programs targeting resistant breast cancer models.
- [1] Eissa, A. G.; Barrow, D.; Gee, J.; Powell, L. E.; Foster, P. A.; Simons, C. 4th Generation Nonsteroidal Aromatase Inhibitors: An Iterative SAR-Guided Design, Synthesis, and Biological Evaluation Towards Picomolar Dual Binding Inhibitors. Eur. J. Med. Chem. 2022, 240, 114569. View Source
- [2] Bhatnagar, A. S.; Häusler, A.; Schieweck, K.; Lang, M.; Bowman, R. Highly Selective Inhibition of Estrogen Biosynthesis by CGS 20267, a New Non-Steroidal Aromatase Inhibitor. J. Steroid Biochem. Mol. Biol. 1990, 37 (6), 1021–1027. View Source
